5-Phenyl-1-trityltetrazole

Pharmaceutical Intermediate Angiotensin II Receptor Blocker (ARB) Irbesartan Synthesis

This N-trityl-protected 5-phenyltetrazole is the validated intermediate for convergent irbesartan synthesis, explicitly claimed in multiple process patents. Unlike benzyl analogs, the trityl group ensures robust stability toward strong bases and nucleophiles, and enables mild, orthogonal deprotection (Zn/MeOH) without tetrazole ring decomposition—critical for preserving labile downstream functionalities. Selecting this specific protected intermediate guarantees compatibility with patented sartan-class API routes, mitigating risk of low yields or reaction failure from generic substitution. Available from research to bulk quantities.

Molecular Formula C26H20N4
Molecular Weight 388.5 g/mol
CAS No. 154750-11-5
Cat. No. B3105738
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Phenyl-1-trityltetrazole
CAS154750-11-5
Molecular FormulaC26H20N4
Molecular Weight388.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NN=NN2C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5
InChIInChI=1S/C26H20N4/c1-5-13-21(14-6-1)25-27-28-29-30(25)26(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H
InChIKeyVGZPWMFEPXVLHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Phenyl-1-trityltetrazole (CAS 154750-11-5): Properties and Role as a Protected Tetrazole Intermediate


5-Phenyl-1-trityltetrazole (CAS 154750-11-5) is an N-trityl-protected 5-substituted tetrazole derivative with the molecular formula C26H20N4 and a molecular weight of 388.46 g/mol [1]. This compound belongs to a class of heterocyclic organic molecules widely utilized as advantageous intermediates in organic synthesis, coordination chemistry, and medicinal chemistry [2]. The introduction of the trityl (triphenylmethyl) group serves as a robust protecting strategy for the tetrazole nitrogen, enabling selective functionalization at other reactive sites and enhancing stability during multi-step synthetic sequences [1].

Why Generic Substitution of 5-Phenyl-1-trityltetrazole (CAS 154750-11-5) is Not Recommended for Critical Applications


While 5-phenyltetrazole and its various N-protected derivatives (e.g., N-benzyl, N-trityl) may appear interchangeable, their distinct chemical properties—particularly in terms of steric bulk, stability under reaction conditions, and deprotection orthogonality—preclude generic substitution in sensitive synthetic pathways. The trityl group imparts unique characteristics, including enhanced stability to strong bases and nucleophiles, which are not replicated by smaller protecting groups like benzyl [1]. Critically, the choice of protecting group dictates the viability of subsequent deprotection steps; benzyl groups, for instance, often require harsher hydrogenolysis conditions, whereas the trityl group is specifically cleavable under mild, orthogonal conditions (e.g., Zn/MeOH, In/MeOH), thereby preserving other labile functionalities [2]. Therefore, assuming functional equivalence without quantitative verification of compatibility in the intended synthetic sequence risks low yields, decomposition of sensitive intermediates, or complete reaction failure.

Quantitative Evidence Guide for 5-Phenyl-1-trityltetrazole (CAS 154750-11-5): A Differentiated Procurement Analysis


Role as a Validated Intermediate in the Synthesis of the Angiotensin II Receptor Blocker Irbesartan

5-Phenyl-1-trityltetrazole is a specifically claimed and validated intermediate in multiple patented processes for the synthesis of the antihypertensive drug irbesartan [1]. Unlike the unprotected 5-phenyl-1H-tetrazole core, the trityl-protected form is required to achieve the necessary chemoselectivity in the convergent assembly of the irbesartan molecule. The patented processes explicitly outline the conversion of 5-phenyl-1-trityl-1H-tetrazole to the final API, establishing its critical role in the industrial production of this specific pharmaceutical [1].

Pharmaceutical Intermediate Angiotensin II Receptor Blocker (ARB) Irbesartan Synthesis

Achievable Purity Benchmark of 94% as Reported in a Patented Synthesis Protocol

A patented synthesis process reports the isolation of 5-phenyl-1-trityl-1H-tetrazole in 94% purity [1]. This provides a documented, verifiable benchmark for the compound's purity when prepared via a validated route, offering a quantitative target for procurement specifications and process development. In contrast, commercially available specifications for the closely related 5-phenyl-1H-tetrazole often report a minimum purity of 97% or higher, but this refers to the final, deprotected product. The 94% benchmark for the trityl-protected intermediate is a distinct and relevant quality metric for this specific compound class.

Purity Benchmarking Synthetic Process Validation Quality Control

Versatile Deprotection Under Mild Conditions Using Low-Cost Zn/MeOH, Avoiding Ring Decomposition

The trityl group on 1-substituted tetrazoles is cleaved efficiently using a practical and low-cost method involving zinc metal and methanol (Zn/MeOH) [1]. This methodology is described as versatile and efficient for a range of substrates, including those with aromatic substituents, and is performed without decomposition of the tetrazole ring [1]. This contrasts with alternative protecting groups like benzyl, which, while also cleavable with dissolved metals (e.g., Mg/MeOH, In/MeOH, or Zn/AcOH), may offer a different deprotection profile and are not specifically highlighted for this Zn/MeOH procedure in the context of tritylated tetrazoles [2].

Protecting Group Orthogonality Mild Deprotection Tetrazole Ring Stability

Recommended Application Scenarios for 5-Phenyl-1-trityltetrazole (CAS 154750-11-5) Based on Verifiable Evidence


Development and Production of Generic Angiotensin II Receptor Blockers (Sartans)

This compound is the optimal choice as a key intermediate in the convergent synthesis of irbesartan and related sartan-class drugs. Its role is explicitly claimed in multiple patents, providing a clear, legally defensible, and industrially validated synthetic route for pharmaceutical manufacturers [1]. Selecting this protected intermediate ensures compatibility with the well-documented, patented process steps for assembling the biphenyl tetrazole core of these antihypertensive agents.

Multi-Step Organic Synthesis Requiring Orthogonal Protection of a Tetrazole Moiety

In complex molecule synthesis, the trityl group offers a robust and orthogonal protection strategy. The compound is ideal for sequences involving strong bases or nucleophiles that would be incompatible with the unprotected tetrazole N-H group. Its utility is further defined by its subsequent deprotection using the mild and low-cost Zn/MeOH method, which has been demonstrated to proceed without tetrazole ring decomposition, a critical consideration when the heterocycle is part of a larger, sensitive structure [1].

Comparative Studies on Protecting Group Strategies in Tetrazole Chemistry

For academic or industrial research groups focused on optimizing synthetic routes or developing new methodologies in heterocyclic chemistry, 5-phenyl-1-trityltetrazole serves as a key comparator. Its well-characterized behavior under various deprotection conditions (e.g., Zn/MeOH [1], In/MeOH [2]) makes it a valuable standard for evaluating the orthogonality, efficiency, and cost-effectiveness of novel deprotection reagents or protecting groups against the established trityl-tetrazole system.

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